molecular formula C14H21N3OS B11798817 4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde

4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11798817
M. Wt: 279.40 g/mol
InChI Key: YCJVQPIZQYDOFT-UHFFFAOYSA-N
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Description

4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a tert-butylthio group

Preparation Methods

The synthesis of 4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, the tert-butylthio group is introduced via nucleophilic substitution.

    Piperazine ring formation: The pyridine derivative is then reacted with piperazine under controlled conditions to form the desired piperazine ring.

    Introduction of the carbaldehyde group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbaldehyde group to an alcohol.

    Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde can be compared with similar compounds such as:

    tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: This compound features a hydroxyl group instead of a carbaldehyde group, leading to different reactivity and applications.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: The presence of an amino group in this compound offers different biological activity and synthetic utility.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C14H21N3OS

Molecular Weight

279.40 g/mol

IUPAC Name

4-(5-tert-butylsulfanylpyridin-2-yl)piperazine-1-carbaldehyde

InChI

InChI=1S/C14H21N3OS/c1-14(2,3)19-12-4-5-13(15-10-12)17-8-6-16(11-18)7-9-17/h4-5,10-11H,6-9H2,1-3H3

InChI Key

YCJVQPIZQYDOFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CN=C(C=C1)N2CCN(CC2)C=O

Origin of Product

United States

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